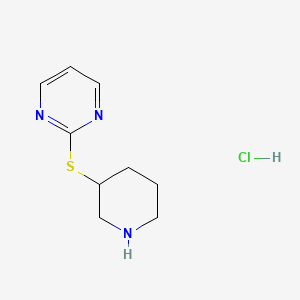
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol
Übersicht
Beschreibung
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol is a fluorinated alcohol compound . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C6H11F3O . It has a molecular weight of 156.15 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 156.15 .Wissenschaftliche Forschungsanwendungen
Dynamics and Solid-State Polymorphism
Dynamics in Plastic Crystalline Phases : Research by Carignani et al. (2018) explored the dynamics of 2,2-Dimethylbutan-1-ol (an isomer of 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol) in liquid and plastic crystalline phases. This study provided insights into internal motions, molecular reorientations, and self-diffusion coefficients in different phases (Carignani et al., 2018).
Solid State Polymorphism and Dynamics : Juszyńska-Gałązka et al. (2013) studied 2,2-dimethylbutan-1-ol, focusing on its complex solid-state polymorphism and relaxational dynamics. The study identified multiple orientationally disordered crystalline phases (Juszyńska-Gałązka et al., 2013).
Catalytic Applications
- Catalysis in Gas Phase : Johnson and Stimson (1968) described the catalytic effects in the gas-phase decomposition of 2,3-dimethylbutan-2-ol, an isomer, highlighting how substitutions in the alcohol affect the reaction rate (Johnson & Stimson, 1968).
Materials Science and Luminescence Studies
NIR-Luminescence in Ytterbium Complexes : Martín‐Ramos et al. (2013) researched ytterbium(III) beta-diketonate complexes, incorporating 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, to analyze photoluminescence properties. This study reveals the role of fluorinated β-diketonate chain length in luminescence intensity and lifetimes (Martín‐Ramos et al., 2013).
Eu(III) Tetrakis(β-diketonate) Dimeric Complex : Biju et al. (2014) synthesized a Eu(III) dimeric complex, investigating its photophysical properties and luminescence. The study includes the usage of 4,4,4-trifluoro-3-oxobutanoyl phenoxy as part of the ligand system (Biju et al., 2014).
Synthesis and Chemical Reactions
Synthesis of Taurine Derivatives : Seeberger et al. (2007) developed a method for protecting sulfonic acids using 2,2-dimethylbutane-1,4-diol, a related compound, demonstrating its application in synthesizing taurine derivatives (Seeberger et al., 2007).
Trifluoromethyl-Containing Fused Pyridines Synthesis : Volochnyuk et al. (2003) investigated the reaction of 4,4,4-trifluoro-3-oxobutanoates with electron-rich amino heterocycles, proposing a procedure for the annulation of the trifluoromethylpyridine ring to these heterocycles (Volochnyuk et al., 2003).
Safety and Hazards
Wirkmechanismus
is a chemical compound with the molecular formula C6H11F3O . It has a molecular weight of 156.15 . The compound is a liquid at room temperature .
As for the action environment, it’s important to note that like any chemical compound, safety precautions must be taken when handling 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area.
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-2,2-dimethylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O/c1-5(2,4-10)3-6(7,8)9/h10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDQSUZSZANDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

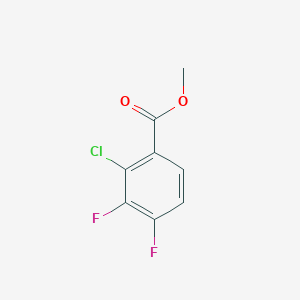

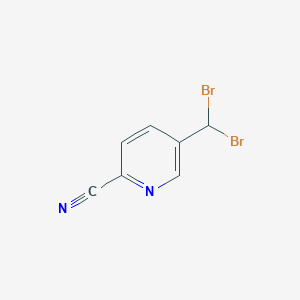

![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide](/img/structure/B1429475.png)
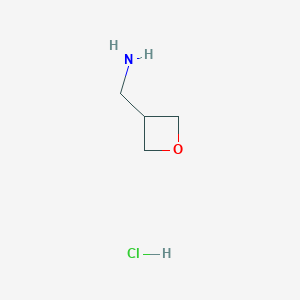
![2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429479.png)
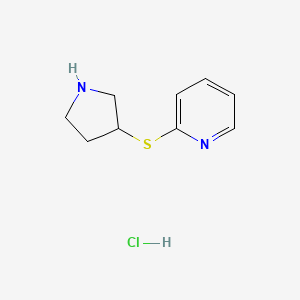
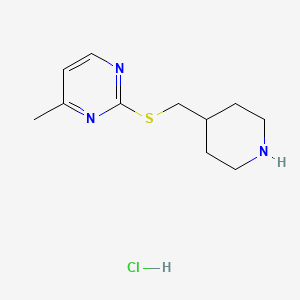
![2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429482.png)

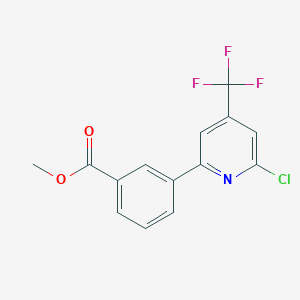
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1429489.png)
